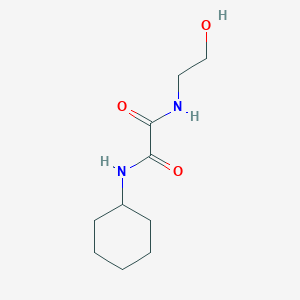

N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide

Description

N-Cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is a diamide derivative featuring a cyclohexyl group and a hydroxyethyl substituent. However, its specific biological or industrial roles remain underexplored in the available literature.

Propriétés

IUPAC Name |

N'-cyclohexyl-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h8,13H,1-7H2,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNUZTQRPFXACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body. The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function. The specifics of these interactions and their consequences would depend on the nature of the target and the biochemical context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Activité Biologique

Chemical Structure and Properties

N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is characterized by its unique structure, which includes a cyclohexyl group and a hydroxyethyl substituent attached to an ethanediamide backbone. This configuration may influence its interaction with biological targets, enhancing its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₃O |

| Molecular Weight | 213.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Analgesic and Anti-inflammatory Effects

Case studies have suggested that this compound may possess analgesic and anti-inflammatory properties. In animal models, administration of N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide resulted in reduced pain responses and inflammation markers. These effects are hypothesized to be mediated through modulation of the cyclooxygenase (COX) pathway.

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide. In neurodegenerative disease models, the compound demonstrated the ability to reduce oxidative stress and neuronal apoptosis, suggesting a role in protecting against conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is crucial for understanding its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution with a preference for lipid-rich tissues.

- Metabolism : Primarily metabolized by liver enzymes; specific pathways remain to be elucidated.

- Excretion : Predominantly excreted via urine.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 4-6 hours |

| Primary Metabolites | Hydroxy metabolites |

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Structural Analogues

N-(Carboxymethyl)cycloheximide

- Structure : Replaces the hydroxyethyl group with a carboxymethyl moiety.

- Synthesis : Synthesized via zinc(II)-chloride-mediated reactions, yielding 45–77% depending on the amine coupling partner (e.g., adamantylamines) .

- Key Differences : The carboxymethyl group enhances acidity (pKa ~3–4) compared to the hydroxyethyl group (pKa ~14–15), altering solubility and reactivity in polar solvents.

N-Cyclohexyl-2-benzothiazolesulfenamide

- Structure : Incorporates a benzothiazole-sulfenamide group instead of ethanediamide.

- Toxicity : Classified with “Sh” (sensitization hazard), whereas N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide lacks such data .

Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate

- Structure: Features a phosphonothiolate backbone and isopropylaminoethyl chain.

- Functionality: Designed for nerve agent antidotes or organophosphate catalysis, diverging from the diamide’s likely role in hydrogen-bond-driven interactions .

Functional Analogues

Cyanamide Derivatives

- Structure : Lacks the cyclohexyl group but shares hydrogen-bonding capacity.

- Bioactivity : Exhibits alcohol-deterrent properties, suggesting that the hydroxyethyl group in the target compound may enable similar biological interactions .

Adamantylamine Derivatives

Data Tables

Research Findings and Critical Analysis

- Solubility : The hydroxyethyl moiety likely enhances water solubility relative to carboxymethyl or benzothiazole derivatives, favoring biomedical applications.

- Toxicity Gap : Unlike N-cyclohexyl-2-benzothiazolesulfenamide, the target compound lacks sensitization data, necessitating further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.